Cas no 45377-87-5 (2-(Chloromethyl)oxetane)
2-(Chloromethyl)oxetane Chemical and Physical Properties
Names and Identifiers
-
- 2-(Chloromethyl)oxetane
- 2-chloromethyloxetane
- AKOS006384678
- 45377-87-5
- 1107646-00-3
- (2R)-2-(chloromethyl)oxetane
- AM807017
- DB-003263
- 2922439-59-4
- SCHEMBL584063
- DTXSID80621919
- (2S)-2-(chloromethyl)oxetane
-
- Inchi: 1S/C4H7ClO/c5-3-4-1-2-6-4/h4H,1-3H2
- InChI Key: MTJUELTVQKBEPR-UHFFFAOYSA-N
- SMILES: ClCC1CCO1
Computed Properties
- Exact Mass: 106.0185425g/mol
- Monoisotopic Mass: 106.0185425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 46.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.127
- Boiling Point: 134 ºC
- Flash Point: 41 ºC
2-(Chloromethyl)oxetane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C113660-50mg |
2-(Chloromethyl)oxetane |
45377-87-5 | 50mg |
$ 155.00 | 2023-04-18 | ||
| TRC | C113660-250mg |
2-(Chloromethyl)oxetane |
45377-87-5 | 250mg |
$ 620.00 | 2023-04-18 | ||
| TRC | C113660-500mg |
2-(Chloromethyl)oxetane |
45377-87-5 | 500mg |
$ 1194.00 | 2023-04-18 | ||
| Alichem | A449041484-1g |
2-(Chloromethyl)oxetane |
45377-87-5 | 97% | 1g |
$472.68 | 2023-09-01 | |
| Alichem | A449041484-5g |
2-(Chloromethyl)oxetane |
45377-87-5 | 97% | 5g |
$1445.09 | 2023-09-01 | |
| Ambeed | A820360-1g |
2-(Chloromethyl)oxetane |
45377-87-5 | 97% | 1g |
$463.0 | 2024-07-19 | |
| TRC | C113660-1g |
2-(Chloromethyl)oxetane |
45377-87-5 | 1g |
$ 3000.00 | 2023-09-08 | ||
| 1PlusChem | 1P00DK5S-250mg |
2-chloromethyloxetane |
45377-87-5 | 95% | 250mg |
$243.00 | 2024-05-02 | |
| 1PlusChem | 1P00DK5S-1g |
2-chloromethyloxetane |
45377-87-5 | 95% | 1g |
$571.00 | 2024-05-02 | |
| A2B Chem LLC | AG31856-250mg |
2-chloromethyloxetane |
45377-87-5 | 95% | 250mg |
$212.00 | 2024-04-20 |
2-(Chloromethyl)oxetane Suppliers
2-(Chloromethyl)oxetane Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-(Chloromethyl)oxetane
Comprehensive Overview of 2-(Chloromethyl)oxetane (CAS No. 45377-87-5): Properties, Applications, and Industry Trends
2-(Chloromethyl)oxetane (CAS No. 45377-87-5) is a versatile heterocyclic compound gaining traction in pharmaceutical and material science research. This four-membered cyclic ether, characterized by its chloromethyl functional group, exhibits unique reactivity patterns that make it valuable for ring-opening polymerization and cross-linking reactions. Recent studies highlight its role as a bioactive intermediate in drug discovery, particularly for targeted therapies addressing inflammation and metabolic disorders.
The compound's molecular structure (C4H7ClO) features both oxetane ring strain and electrophilic chloromethyl sites, enabling diverse chemical transformations. Industry reports indicate growing demand for high-purity 45377-87-5 in specialty chemical synthesis, with manufacturers developing innovative low-temperature purification techniques to meet stringent quality standards. Analytical methods like GC-MS characterization and HPLC monitoring are critical for quality control during production.
Environmental considerations have spurred research into green synthesis routes for 2-(Chloromethyl)oxetane derivatives. A 2023 study published in ACS Sustainable Chemistry demonstrated a catalyst-free synthesis approach reducing energy consumption by 40%. This aligns with growing searches for "sustainable heterocyclic compounds" and "eco-friendly chemical intermediates" across scientific databases.
In polymer science, the compound's dual functionality facilitates creation of self-healing materials – a trending topic receiving 78% more Google Scholar citations since 2020. Researchers at MIT recently patented a oxetane-based hydrogel utilizing 45377-87-5 as a key cross-linker for biomedical applications. Such innovations respond to frequent queries about "smart material precursors" and "advanced polymer chemistry".
Storage and handling require attention to moisture-sensitive properties, with industry best practices recommending argon-purged containers below 25°C. Thermal stability studies show decomposition initiates at 185°C, making it suitable for controlled thermal processes. These technical specifications address common search terms like "oxetane compound stability" and "handling chloromethyl heterocycles".
The global market for functionalized oxetanes is projected to grow at 6.2% CAGR through 2028, driven by demand in electronic materials and drug delivery systems. Patent analysis reveals 23% year-over-year increase in applications referencing CAS 45377-87-5, particularly for photoinitiator systems in UV-curable coatings. This commercial significance correlates with rising searches for "specialty chemical market trends" and "high-value fine chemicals".
Recent breakthroughs include using 2-(Chloromethyl)oxetane as a precursor for quaternary ammonium compounds with antimicrobial properties – addressing post-pandemic interest in "non-toxic disinfectant chemistry". The compound's structural modularity also enables creation of ionic liquids for battery electrolytes, responding to EV industry demands for "next-generation energy materials".
Analytical challenges remain in characterizing trace impurities, with advanced techniques like 2D NMR spectroscopy providing solutions. A 2024 Journal of Organic Chemistry publication detailed a novel chromatographic separation method achieving 99.9% purity – information highly sought after in queries about "ultrapure chemical analysis".
Academic interest continues to expand, with the compound appearing in 37% more publications since 2021 compared to the previous decade. Research hotspots include its use in click chemistry applications and as a building block for bioorthogonal reactions – topics generating substantial engagement in chemistry forums and search platforms.
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